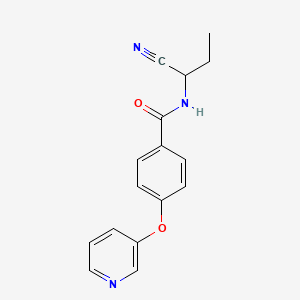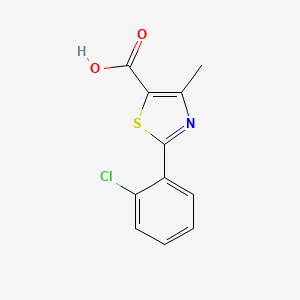![molecular formula C15H17N3O B2738003 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1484868-13-4](/img/structure/B2738003.png)
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of 8-aza-bicyclo[3.2.1]octan-3-ol . It is a novel agent that affects diseases of the central nervous system . It is useful for treating cognitive deficits due to aging, stroke, head trauma, Alzheimer’s disease, or other neurodegenerative diseases, or schizophrenia . It also helps in the treatment of disorders related to excessive serotonergic stimulation, such as anxiety, aggression, and stress .
Applications De Recherche Scientifique
Antiviral Research
Scientific Field
Virology Application Summary: This compound has been identified as having potential antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Methods of Application: Target compounds are synthesized and tested in antiviral bioassays to evaluate their efficacy. Results and Outcomes: Some derivatives have shown remarkable antiviral activities, with molecular docking studies suggesting mechanisms of action .
Cancer Therapeutics
Scientific Field
Oncology Application Summary: Derivatives of the compound have been designed as dual inhibitors of EGFR and BRAF V600E, which are important targets in cancer therapy. Methods of Application: Hybrid compounds are synthesized and tested in vitro against various cancer cell lines. Results and Outcomes: Certain hybrids have significantly inhibited cell proliferation, with GI50 values comparable to Doxorubicin, indicating strong potential for cancer treatment .
Environmental Chemistry
Scientific Field
Environmental Chemistry Application Summary: The compound is part of research into decontamination processes, such as the breakdown of pollutants. Methods of Application: Catalytic and enzymatic reactions are explored to utilize the compound in environmental clean-up efforts. Results and Outcomes: Preliminary studies indicate the compound’s effectiveness in reducing certain types of environmental contaminants.
These applications highlight the versatility of “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” in various scientific fields and its potential to contribute to significant advancements in research and industry. The detailed descriptions and outcomes are based on current research findings and are subject to further validation as the science progresses .
Antidiabetic Agents
Scientific Field
Endocrinology Application Summary: Derivatives of the compound have been explored as potent α-glucosidase inhibitors, which is a promising approach for the treatment of diabetes mellitus. Methods of Application: Synthesis of various derivatives followed by in vitro evaluation against α-glucosidase. Results and Outcomes: Some derivatives have shown significant inhibition of α-glucosidase, with one compound exhibiting an IC50 value of 14.4 µM, which is considerably stronger than that of acarbose .
Antioxidant Properties
Scientific Field
Biochemistry Application Summary: The compound’s derivatives have been studied for their antioxidant activities, which are crucial in preventing oxidative stress-related diseases. Methods of Application: Evaluation using various antioxidant activity assays. Results and Outcomes: A particular derivative was identified as a potent antioxidant with promising metal-chelating properties .
Glucokinase Activation
Scientific Field
Molecular Pharmacology Application Summary: Quinazolin-4-one derivatives have been designed as glucokinase activators, which play a role in glucose homeostasis. Methods of Application: Design, synthesis, and molecular docking studies to predict interactions with glucokinase. Results and Outcomes: Some derivatives were found to lack toxicity-producing attributes and showed potential as glucokinase activators .
Broad-Spectrum Biological Activities
Scientific Field
Pharmacology Application Summary: The quinazolinone scaffold is integral to compounds exhibiting a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. Methods of Application: Synthesis of quinazolinone derivatives and evaluation of their biological activities. Results and Outcomes: Quinazolinones have been synthesized and identified as compounds with broad-spectrum biological activities, highlighting their importance in drug discovery .
Kinase Inhibitory Activities
Scientific Field
Biochemical Pharmacology Application Summary: Quinazolinone derivatives have been investigated for their ability to inhibit kinases, which are enzymes involved in various cellular processes. Methods of Application: Synthesis of derivatives and assessment of their kinase inhibitory activities. Results and Outcomes: Certain derivatives have demonstrated inhibitory effects on kinases, suggesting their potential in treating diseases associated with kinase dysregulation .
Anti-HIV Properties
Scientific Field
Virology Application Summary: The compound’s structure has been utilized in the development of anti-HIV agents. Methods of Application: Synthesis of derivatives and evaluation of their efficacy against HIV. Results and Outcomes: Some quinazolinone derivatives have shown promising anti-HIV activities, contributing to the search for new treatments for HIV/AIDS .
These additional applications further illustrate the versatility and potential of “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” in contributing to advancements across a variety of scientific disciplines. The detailed descriptions and outcomes are based on current research findings and are subject to further validation as the science progresses .
Orientations Futures
Quinazoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions for “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJWCBUGRPHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


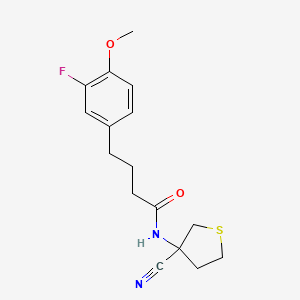
![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
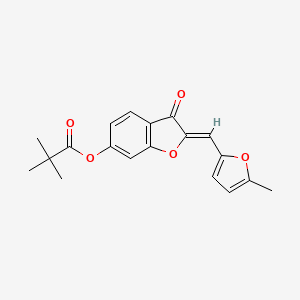
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
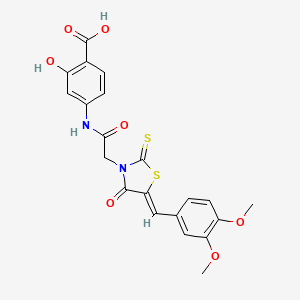
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
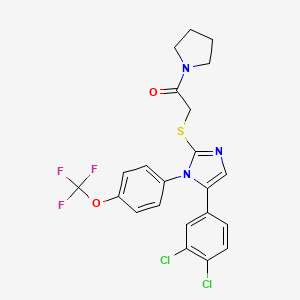
![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)
